molecular formula C12H16Cl2N2O B14798950 2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methylbutanamide

2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methylbutanamide

Katalognummer: B14798950
Molekulargewicht: 275.17 g/mol
InChI-Schlüssel: GBYGVOFSWPXYRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-N-(2,4-dichlorobenzyl)-3-methylbutanamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a dichlorobenzyl group, and a methylbutanamide moiety, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,4-dichlorobenzyl)-3-methylbutanamide typically involves the reaction of 2,4-dichlorobenzylamine with a suitable precursor of 3-methylbutanamide. One common method involves the use of protecting groups to selectively react the amino group with the desired reagents, followed by deprotection to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-N-(2,4-dichlorobenzyl)-3-methylbutanamide may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-N-(2,4-dichlorobenzyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or nitriles.

    Reduction: The dichlorobenzyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or oxides, while reduction can produce benzyl derivatives. Substitution reactions can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-N-(2,4-dichlorobenzyl)-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N-(2,4-dichlorobenzyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    S-(2,4-Dichlorobenzyl)-isothiouronium chloride: Known for its selective disruption of Rb/Raf-1 interaction.

    S-(2,4-Dichlorobenzyl)-β-cyanoethyl phosphorothioate diester: Used in the synthesis of phosphorothioate oligonucleotides.

Uniqueness

(S)-2-Amino-N-(2,4-dichlorobenzyl)-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H16Cl2N2O

Molekulargewicht

275.17 g/mol

IUPAC-Name

2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methylbutanamide

InChI

InChI=1S/C12H16Cl2N2O/c1-7(2)11(15)12(17)16-6-8-3-4-9(13)5-10(8)14/h3-5,7,11H,6,15H2,1-2H3,(H,16,17)

InChI-Schlüssel

GBYGVOFSWPXYRD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)NCC1=C(C=C(C=C1)Cl)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.